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Compound of Interest

4-Methoxy-3-
Compound Name:
(trifluoromethyl)benzaldehyde

cat. No.: B1305597

An In-depth Technical Guide to 4-Methoxy-3-
(trifluoromethyl)benzaldehyde

This technical guide provides a comprehensive overview of the physical and chemical
properties, synthesis, and spectral characterization of 4-Methoxy-3-
(trifluoromethyl)benzaldehyde. This document is intended for researchers, scientists, and
professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

4-Methoxy-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde. The
presence of both a methoxy and a trifluoromethyl group on the benzene ring influences its
electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Reference
CAS Number 50823-87-5

Molecular Formula CoH7F302

Molecular Weight 204.15 g/mol

Appearance Solid

Melting Point 38-40 °C

Solubility Slightly soluble in water.

Sensitivity Air sensitive.

Spectroscopic Data

The following tables summarize the key spectral data for 4-Methoxy-3-
(trifluoromethyl)benzaldehyde, essential for its identification and characterization.

Table 2: Mass Spectrometry Data

Spectrum Type Key Peaks (m/z)

GC-MS A mass spectrum is available for this compound.

A predicted collision cross section analysis suggests prominent adducts at [M+H]* (205.04709
m/z), [M+Na]* (227.02903 m/z), and [M-H]~ (203.03253 m/z).

While specific experimental NMR and IR spectra for 4-Methoxy-3-
(trifluoromethyl)benzaldehyde are not readily available in the provided search results, data
for the closely related compound 4-(Trifluoromethyl)benzaldehyde can be used as a reference
for spectral interpretation.

Table 3: Reference Spectroscopic Data for 4-(Trifluoromethyl)benzaldehyde

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1305597?utm_src=pdf-body
https://www.benchchem.com/product/b1305597?utm_src=pdf-body
https://www.benchchem.com/product/b1305597?utm_src=pdf-body
https://www.benchchem.com/product/b1305597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Spectrum Type

Key Peaks and Shifts Reference

1H NMR

510.13 (s, 1H), 8.04 (d, J =
8.4 Hz, 2H), 7.84 (d, J = 8.4
Hz, 2H) in CDCls

13C NMR

6191.1,138.7,135.6 (q, J =
32.9 Hz), 129.9, 126.1 (q, J =
3.7 Hz), 123.4 (q, J =273.9
Hz) in CDCls

An authentic infrared spectrum

is available.

Synthesis and Experimental Protocols

The synthesis of substituted benzaldehydes often involves the modification of precursors

containing the desired substitution pattern. While a specific detailed protocol for 4-Methoxy-3-

(trifluoromethyl)benzaldehyde was not found, a general procedure for a similar compound, 4-

(4-methoxyphenoxy)benzaldehyde, is described below. This can serve as a template for

designing a synthetic route.

General Synthetic Workflow

The synthesis and characterization of a specialty chemical like 4-Methoxy-3-

(trifluoromethyl)benzaldehyde typically follows a structured workflow from synthesis to

purification and final analysis.
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General Experimental Workflow
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Caption: General workflow for synthesis and characterization.
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Example Protocol: Synthesis of 4-(4-
methoxyphenoxy)benzaldehyde

This protocol describes a nucleophilic aromatic substitution to synthesize a substituted
benzaldehyde and includes steps for work-up and purification that are broadly applicable.

Materials:

4-Fluorobenzaldehyde

» 4-Methoxyphenol

» Potassium carbonate

¢ Dimethyl sulfoxide (DMSO)

o Ethyl acetate

» Saturated aqueous sodium chloride solution (brine)
e Magnesium sulfate (MgSOa4)

¢ Dichloromethane

n-Heptane

Procedure:

In a glass test tube, suspend 4-fluorobenzaldehyde (1 eq), 4-methoxyphenol (1 eq), and
potassium carbonate (2 eq) in dimethyl sulfoxide.

Heat the reaction mixture to 140°C (413 K) and stir for 45 minutes.

After the starting materials are consumed (monitored by a suitable technique like TLC), cool
the mixture to room temperature.

Dilute the reaction mixture with water and stir at ambient temperature for 30 minutes.
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o Transfer the resulting suspension to a separatory funnel with water and extract with ethyl
acetate (3x).

o Combine the organic phases and wash with saturated agueous sodium chloride solution (5x)
to remove DMSO.

e Dry the organic phase over anhydrous MgSOa.
 Remove the solvent under reduced pressure to yield the crude product.

 For purification, dissolve the crude product in a minimal amount of dichloromethane, followed
by the addition of n-heptane to induce crystallization.

Reactivity and Applications

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the
reactivity of the aldehyde. This property is highly valuable in medicinal chemistry and drug
design. The introduction of trifluoromethyl groups can enhance metabolic stability and binding
affinity of drug candidates.

While specific applications for 4-Methoxy-3-(trifluoromethyl)benzaldehyde are not detailed in
the provided search results, its structural motifs are found in compounds with biological activity.
For instance, some hydrazone derivatives of substituted benzaldehydes have shown
antimicrobial and anticancer activities. This compound serves as a valuable building block for
the synthesis of more complex molecules in drug discovery programs.

Safety Information

Table 4: Hazard and Safety Data
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Category Information Reference

Hazard Codes Xi (Irritant), Xn (Harmful)

R22 (Harmful if swallowed),
_ R43 (May cause sensitization
Risk Phrases )
by skin contact), R52 (Harmful

to aquatic organisms)

S36/37 (Wear suitable

Safety Phrases ] )
protective clothing and gloves)

H302 (Harmful if swallowed),

H317 (May cause an allergic

GHS Hazard Statements skin reaction), H412 (Harmful
to aquatic life with long lasting
effects)

GHS Precautionary P261, P264, P273, P280,

Statements P301 + P312, P302 + P352

 To cite this document: BenchChem. [physical and chemical properties of 4-Methoxy-3-
(trifluoromethyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1305597#physical-and-chemical-properties-of-4-
methoxy-3-trifluoromethyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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